molecular formula C18H20N6O B2674548 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1209603-56-4

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2674548
CAS No.: 1209603-56-4
M. Wt: 336.399
InChI Key: YNBIOFPMVIINCG-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrazolopyrimidine core, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where pyrrolidine is reacted with a halogenated pyrazolopyrimidine derivative.

    Attachment of the benzamide group: The final step involves the coupling of the intermediate with benzoyl chloride or a similar benzamide precursor under conditions that facilitate amide bond formation, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may inhibit or activate these targets, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine and pyrimidine rings but lack the benzamide moiety.

    Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine moiety attached to a pyrazolo[3,4-d]pyrimidine core, linked to an ethylbenzamide group. Its molecular formula is C₁₄H₁₈N₄, and it has been identified as a high-affinity antagonist for the κ-opioid receptor (KOR), which plays a crucial role in pain perception and mood regulation.

Target Interaction : The primary target of this compound is the κ-opioid receptor . By acting as a high-affinity antagonist, it inhibits the receptor's activity, which can modulate various physiological responses associated with pain and stress.

Biochemical Pathways : The compound's interaction with KOR affects several biochemical pathways involved in pain signaling and emotional regulation. This modulation can lead to potential therapeutic effects in conditions like depression and anxiety.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antidepressant-like Effects : In animal models, such as the forced-swim test, the compound demonstrated significant antidepressant-like efficacy. This suggests its potential utility in treating depressive disorders.
  • Stress Response Modulation : The compound has been shown to attenuate behavioral effects of stress in social defeat paradigms, indicating its role in stress resilience.
  • Addiction Treatment Potential : Preliminary findings suggest that it may help reduce cocaine-seeking behavior in conditioned place preference tests, pointing towards its potential application in addiction therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics for in vivo studies. Its metabolic pathways involve interactions with various enzymes that may influence its efficacy and safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureKOR antagonist; antidepressant-like effects
IbrutinibC47H46N12O3Kinase inhibitor; anticancer
CelecoxibC17H17ClN2O2SCOX inhibitor; anti-inflammatory

Study 1: Antidepressant-Like Efficacy

In a controlled study using mice subjected to forced-swim tests, this compound exhibited significant reductions in immobility time compared to control groups. This suggests robust antidepressant-like properties that warrant further exploration in clinical settings.

Study 2: Stress Resilience

Another study demonstrated that administration of the compound prior to exposure to social defeat stress significantly reduced stress-related behaviors in mice. This supports its potential application as a therapeutic agent for stress-related disorders.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(14-6-2-1-3-7-14)19-8-11-24-17-15(12-22-24)16(20-13-21-17)23-9-4-5-10-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBIOFPMVIINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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